(Z)-{[4-(2,3-dimethylphenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
Description
Properties
IUPAC Name |
(Z)-1-[4-(2,3-dimethylphenoxy)-3-nitrophenyl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-4-6-15(12(11)2)22-16-8-7-13(10-17-21-3)9-14(16)18(19)20/h4-10H,1-3H3/b17-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFQRCJQDIBQFC-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)/C=N\OC)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-{[4-(2,3-dimethylphenoxy)-3-nitrophenyl]methylidene}(methoxy)amine is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and related case studies to provide a comprehensive understanding of its biological significance.
Chemical Structure
The compound has a complex structure characterized by:
- A methylidene group connecting a phenyl ring with a nitrophenyl moiety.
- A methoxy substituent that may influence its solubility and reactivity.
Research indicates that compounds similar to this compound often exhibit activities such as:
- Antitumor Activity : Many derivatives have shown inhibition of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation and cancer progression .
- Antimicrobial Properties : Isoxazolones, a class related to this compound, have been documented to possess antimicrobial effects, suggesting potential applications in infectious diseases .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which could be relevant in therapeutic contexts.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Antitumor Efficacy : A study investigated the effects of related compounds on cancer cell lines. Results indicated significant reduction in cell viability at low micromolar concentrations, suggesting strong antitumor potential. The mechanism was linked to the inhibition of TNF-α signaling pathways.
- Antimicrobial Testing : Another study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent against infections.
Comparison with Similar Compounds
4-(tert-Butylsulfanyl)-3-Nitrobenzenecarbaldehyde O-(2,4-Dichlorobenzyl)Oxime
- Structure : Features a tert-butylsulfanyl (-S-C(CH₃)₃) group at position 4 and a nitro group at position 3 on the benzene ring, with a 2,4-dichlorobenzyloxime substituent.
- Key Differences: The tert-butylsulfanyl group provides greater steric bulk compared to the dimethylphenoxy group in the target compound. The dichlorobenzyloxime substituent introduces strong electron-withdrawing effects (Cl), contrasting with the methoxy group’s electron-donating nature.
- Molecular Weight : 413.32 g/mol (vs. ~380–400 g/mol estimated for the target compound) .
(E)-(5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazol-4-yl)MethylideneAmine
- Structure : Contains a pyrazole ring substituted with chlorine and phenyl groups, linked to a methoxyimine.
Functional Analogues
N-[(Z)-(3,4-Dimethoxyphenyl)Methylidene]-3-(Methylthio)-4H-1,2,4-Triazol-4-Amine
- Structure : Combines a triazole ring with a methylthio (-S-CH₃) group and a 3,4-dimethoxyphenyl substituent.
- The methylthio group is less bulky than the dimethylphenoxy group, possibly increasing solubility in polar solvents .
(Z)-{2-(4-Chlorophenyl)CyclopropylMethylidene}[(4-Nitrophenyl)Methoxy]Amine
- Structure : Includes a cyclopropane ring fused to a chlorophenyl group and a nitrophenylmethoxy substituent.
- The dual nitro and methoxy groups on separate aromatic systems create a more complex electronic environment .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| (Z)-{[4-(2,3-Dimethylphenoxy)-3-Nitrophenyl]Methylidene}(Methoxy)Amine | C₁₇H₁₈N₂O₄ (estimated) | ~386.34 | 2,3-Dimethylphenoxy, nitro, methoxyimine | Antimicrobial, catalytic intermediates |
| 4-(tert-Butylsulfanyl)-3-Nitrobenzenecarbaldehyde O-(2,4-Dichlorobenzyl)Oxime | C₁₈H₁₈Cl₂N₂O₃S | 413.32 | tert-Butylsulfanyl, nitro, dichlorobenzyloxime | Pesticides, organic synthesis |
| (E)-(5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazol-4-yl)MethylideneAmine | C₁₂H₁₂ClN₃O | 249.70 | Chloropyrazole, methoxyimine | Antifungal agents |
| N-[(Z)-(3,4-Dimethoxyphenyl)Methylidene]-3-(Methylthio)-4H-1,2,4-Triazol-4-Amine | C₁₁H₁₂N₄O₂S | 280.31 | Dimethoxyphenyl, methylthio-triazole | Enzyme inhibitors |
Research Findings and Trends
- Electronic Effects : The nitro group in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to analogs lacking nitro substituents .
- Biological Activity: Compounds with methoxyimine and aromatic substituents (e.g., 2,3-dimethylphenoxy) show moderate antimicrobial activity, though less potent than pyrazole-containing analogs like (E)-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylideneamine .
- Synthetic Utility: The steric hindrance from the dimethylphenoxy group may reduce aggregation in solution, improving catalytic performance in asymmetric synthesis compared to less bulky analogs .
Q & A
Advanced Research Question
- 1H-NMR : The Z-isomer exhibits distinct chemical shifts for the imine proton (δ ~10.7 ppm) and aromatic protons due to restricted rotation. Compare with E-isomer data to confirm geometry .
- 13C-NMR : The methoxy group (δ ~55 ppm) and imine carbon (δ ~157 ppm) are critical for structural validation .
- FTIR : A strong C=N stretch near 1596 cm⁻¹ and NO₂ asymmetric stretching at ~1539 cm⁻¹ confirm functional groups .
Data Contradiction : Discrepancies in imine proton shifts may arise from solvent polarity or tautomerism; use DMSO-d6 for consistency .
What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Basic Research Question
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 25–60°C, monitored via HPLC. The nitro group may hydrolyze under alkaline conditions, requiring neutral storage .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>175°C) and optimize storage conditions .
How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to simulate binding to nitroreductases or cytochrome P450 isoforms. Focus on the nitro group’s electrostatic potential and methoxyamine’s hydrogen-bonding capacity .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
What strategies address contradictions in biological activity data, such as inconsistent IC₅₀ values in cytotoxicity assays?
Advanced Research Question
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times (24–72 hrs), and solvent controls (DMSO ≤0.1%) to reduce variability .
- Metabolite Interference : Test for nitro-to-amine reduction by bacterial flora in vitro, which may alter toxicity profiles .
How should researchers handle and store this compound to prevent degradation or hazards?
Basic Research Question
- Handling : Use PPE (gloves, goggles) and work under inert gas (N₂/Ar) to avoid moisture-induced decomposition .
- Storage : Keep in airtight containers at –20°C, protected from light. Monitor for yellowing (indicative of nitro group degradation) .
What chromatographic techniques are most effective for purity analysis and separation of stereoisomers?
Advanced Research Question
- HPLC : Use a C18 column with isocratic elution (acetonitrile:water 70:30) and UV detection at 254 nm. Retention time differences between Z/E isomers are ~1.2 min .
- Chiral GC-MS : Employ β-cyclodextrin columns to resolve enantiomers, if applicable, with electron ionization for fragmentation patterns .
How does the electron-withdrawing nitro group influence the compound’s reactivity in further functionalization reactions?
Advanced Research Question
- Nucleophilic Substitution : The nitro group deactivates the aromatic ring, directing electrophiles to the methoxy-substituted position. Use Pd-catalyzed cross-coupling (e.g., Suzuki) for selective modifications .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering pharmacological activity .
What in vitro models are appropriate for preliminary pharmacokinetic profiling (e.g., plasma stability, CYP inhibition)?
Basic Research Question
- Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound via LC-MS. Nitro compounds often show moderate stability (t₁/₂ ~4–6 hrs) .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. Competitive inhibition is likely due to the planar aromatic system .
How can structural analogs be designed to enhance target selectivity while minimizing off-target effects?
Advanced Research Question
- SAR Studies : Modify the 2,3-dimethylphenoxy group to bulkier substituents (e.g., tert-butyl) to sterically hinder non-specific binding .
- Prodrug Approach : Introduce ester linkages to the methoxy group for controlled release in acidic environments (e.g., tumor microenvironments) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
